Methyl 3,5-dihydroxyphenylacetate
Overview
Description
Methyl 3,5-dihydroxyphenylacetate is a phenylacetic acid derivative. It is a known metabolite of Curvularia Siddiqui and has been extracted from the culture mycelia of Curvularia lunata supported on culture medium .
Synthesis Analysis
The synthesis of Methyl 3,5-dihydroxyphenylacetate involves the use of (3,5-Dihydroxy-phenyl)-acetic acid (5 g, 29.7 mmol) dissolved in MeOH (30 mL). Catalytic amounts of thionyl chloride (-0.25 ml_) are added and the solution is stirred at room temperature overnight .Molecular Structure Analysis
The molecular formula of Methyl 3,5-dihydroxyphenylacetate is C9H10O4. Its molecular weight is 182.17 . The SMILES string representation is COC(=O)Cc1cc(O)cc(O)c1 .Physical And Chemical Properties Analysis
Methyl 3,5-dihydroxyphenylacetate has a molecular weight of 182.17. It has a melting point of 109-112 °C . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 333.3±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Production of Phenylacetic Acid Derivatives and Metabolites
Methyl 3,5-dihydroxyphenylacetate, along with other phenylacetic acid derivatives, was identified as a product in the culture of Curvularia lunata, a fungal species. These compounds, including methyl 2-acetyl-3,5-dihydroxyphenylacetate, were studied for their antimicrobial and antioxidant activities. Interestingly, while methyl 2-acetyl-3,5-dihydroxyphenylacetate lacked such activities, another compound, 4-epiradicinol, showed inhibitory effects against various bacterial strains (Varma et al., 2006).
Neurotransmitter Analysis in Biological Samples
Methyl 3,5-dihydroxyphenylacetate has been used in research focusing on the analysis of neurotransmitters in biological samples. This compound is closely related to 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine. Studies have developed sensitive methods for the determination of DOPAC and related compounds in mouse brain homogenate and other tissues, which are critical for understanding neurological functions and disorders (De Benedetto et al., 2014).
Antiviral Research
Research has also explored the potential antiviral applications of methyl 3,4-dihydroxyphenylacetate. A study demonstrated its ability to inhibit the replication of enterovirus 71 (EV71) in rhabdomyosarcoma cells, suggesting its potential as a novel compound for antiviral therapies (Zhang, Zhao, & Yang, 2012).
Synthesis of Hydroxytyrosol
Methyl 3,4-dihydroxyphenylacetate has been used as a precursor in the synthesis of hydroxytyrosol, an important natural product. This research provided a novel method for synthesizing hydroxytyrosol, expanding the possibilities for producing this biologically significant compound (Da, 2012).
Metabolism Studies
Studies on the metabolism of related compounds like 3,4-dihydroxyphenylacetic acid in humans and animals have provided insights into biochemical pathways. These investigations are crucial for understanding how the body processes and transforms these compounds, which has implications for both physiology and pharmacology (Alton & Goodall, 1969).
Safety And Hazards
Methyl 3,5-dihydroxyphenylacetate is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin, washing with plenty of soap and water (P302 + P352) .
properties
IUPAC Name |
methyl 2-(3,5-dihydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5,10-11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLSBPHXMGSGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342212 | |
Record name | Methyl 3,5-dihydroxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dihydroxyphenylacetate | |
CAS RN |
4724-10-1 | |
Record name | Methyl 3,5-dihydroxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,5-dihydroxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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